molecular formula C10H11N3O6 B3052719 5-Cyanouridine CAS No. 4425-57-4

5-Cyanouridine

Cat. No.: B3052719
CAS No.: 4425-57-4
M. Wt: 269.21 g/mol
InChI Key: VIVLFSUDRCCWEF-JXOAFFINSA-N
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Description

5-Cyanouridine is a modified nucleoside with the molecular formula C10H11N3O6. It is derived from uridine, a nucleoside that is a component of RNA. The modification involves the addition of a cyano group (-CN) at the 5-position of the uracil ring, which imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanouridine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The use of solid-phase synthesis techniques, commonly employed in the production of nucleoside analogs, can also be adapted for the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Cyanouridine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various cyano-substituted derivatives .

Biological Activity

5-Cyanouridine is a synthetic nucleoside analog of thymidine that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound, characterized by the presence of a cyano group at the 5-position of the uridine base, exhibits unique interactions with nucleic acids and enzymes, making it a subject of interest in medicinal chemistry.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of acetylated 5-bromouracil nucleosides with sodium or potassium cyanide in dimethyl sulfoxide (DMSO) at elevated temperatures. This method yields moderate amounts (35-45%) of the desired product after deblocking . The structural modification introduced by the cyano group is crucial for its biological activity, influencing its interaction with viral targets.

Antiviral Activity

Research indicates that this compound has limited antiviral activity against several viruses. In vitro studies have shown that it does not exhibit significant inhibition against vaccinia virus, herpes simplex virus type 1 (HSV-1), or vesicular stomatitis virus. However, its analog, 5-cyano-2'-deoxyuridine, demonstrated notable antiviral effects, particularly against vaccinia virus, suggesting that structural variations can significantly impact efficacy .

Anticancer Potential

The biological activities of cyanopyridine derivatives, including this compound, have been reviewed extensively. These compounds exhibit diverse pharmacological effects such as anticancer, antimicrobial, and enzyme inhibitory activities. The structure-activity relationship (SAR) indicates that modifications to the cyanide moiety can enhance cytotoxicity against various cancer cell lines .

The mechanism through which this compound exerts its biological effects is primarily linked to its incorporation into RNA and DNA during replication processes. This insertional activity can disrupt normal nucleic acid function, leading to impaired viral replication and potential antitumor effects .

Table: Summary of Biological Activities

Activity TypeCompoundObserved EffectsReferences
AntiviralThis compoundNo significant activity against vaccinia or HSV-1
Antiviral5-Cyano-2'-deoxyuridineSignificant inhibition of vaccinia virus
AnticancerCyanopyridine DerivativesDiverse anticancer effects observed
Enzyme InhibitionVarious DerivativesPotential as kinase inhibitors

Detailed Research Insights

  • Antiviral Efficacy : A study focused on the synthesis and evaluation of this compound highlighted its lack of significant antiviral activity against major viruses like vaccinia and HSV-1. In contrast, related compounds showed promising results, indicating that structural modifications are critical for enhancing antiviral properties .
  • Cytotoxicity Studies : Research into cyanopyridine derivatives has revealed their potential as cytotoxic agents against cancer cells. The SAR analysis suggests that specific modifications can lead to increased potency and selectivity towards cancerous tissues, making them suitable candidates for further drug development .
  • Mechanistic Studies : Investigations into how these compounds interact with nucleic acids have provided insights into their mechanisms of action. The incorporation of this compound into RNA strands disrupts normal cellular processes, which can be leveraged for therapeutic purposes in both viral infections and cancer treatment .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,(H,12,17,18)/t5-,6-,7-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVLFSUDRCCWEF-JXOAFFINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623417
Record name 5-Cyanouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4425-57-4
Record name 5-Cyanouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4425-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyanouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyanouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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